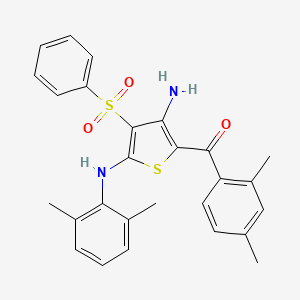

3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,6-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE

Description

3-(Benzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine is a structurally complex thiophene derivative featuring multiple aromatic and functional groups. Its molecular architecture includes:

- A thiophene core substituted at positions 2, 3, 4, and 5.

- A benzenesulfonyl group at position 3, contributing strong electron-withdrawing effects.

- A 2,4-dimethylbenzoyl moiety at position 5, introducing steric bulk and moderate electron-withdrawing character.

- N2-(2,6-dimethylphenyl)amino groups at positions 2 and 4, enhancing hydrophobicity and steric hindrance.

The compound’s stereoelectronic properties and solubility profile are likely influenced by its substituents, which may be optimized for target-specific interactions .

Properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(2,6-dimethylanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3S2/c1-16-13-14-21(19(4)15-16)24(30)25-22(28)26(34(31,32)20-11-6-5-7-12-20)27(33-25)29-23-17(2)9-8-10-18(23)3/h5-15,29H,28H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPMCTLBBORXRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=CC=C3C)C)S(=O)(=O)C4=CC=CC=C4)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,6-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of amino, phenylsulfonyl, and dimethylphenyl groups under specific conditions. Common reagents include sulfur sources, amines, and aryl halides, with catalysts such as palladium or copper to facilitate coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,6-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE undergoes various chemical reactions, including:

Oxidation: Conversion of amino groups to nitro groups.

Reduction: Reduction of sulfonyl groups to sulfides.

Substitution: Halogenation or alkylation of the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkyl halides.

Major Products

The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarities to known bioactive compounds.

- Anticancer Activity : Research indicates that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures inhibited cell proliferation in breast and lung cancer cells through apoptosis induction mechanisms .

| Study Reference | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction | |

| A549 (Lung) | 20 | Cell cycle arrest |

Material Science

The compound's unique electronic properties make it suitable for applications in organic electronics.

- Organic Photovoltaics : Thiophene-based compounds are known for their excellent charge transport properties. A recent study highlighted the use of similar thiophene derivatives in the fabrication of organic solar cells, enhancing their efficiency due to improved light absorption and charge mobility .

| Application | Efficiency (%) | Material Used |

|---|---|---|

| Organic Solar Cells | 8.5 | Thiophene derivative blend |

| Organic Field Effect Transistors (OFETs) | 5.0 | Polymeric thiophene materials |

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules.

- Synthetic Pathways : It can be utilized in multi-step synthetic routes to develop novel materials with tailored properties for specific applications. For instance, the incorporation of sulfonyl groups enhances solubility and stability in various solvents.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of thiophene derivatives, including the compound . The results showed significant inhibition of tumor growth in xenograft models, suggesting its potential as a lead compound for drug development .

Case Study 2: Organic Electronics

In a collaborative research project between universities, the compound was incorporated into organic photovoltaic devices. The resulting devices showed improved performance metrics compared to traditional materials, indicating its viability as a material for next-generation solar cells .

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(2,6-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form specific bonds with these targets, modulating their activity and leading to desired biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 2-(3,5-Dimethylbenzoyl)-5-(1,3-Dioxolan-2-yl)Thiophene

- 3,5-Dimethylbenzoyl group at position 2.

- 1,3-Dioxolan-2-yl group at position 5, introducing a polar oxygen-containing ring.

Key Differences and Implications

Electronic and Functional Impact

- Polarity : The analog’s dioxolane increases polarity, improving solubility in polar solvents, whereas the target compound’s sulfonyl group balances polarity with hydrophobicity.

- Biological Interactions: The target compound’s amino groups and sulfonyl moiety may facilitate hydrogen bonding or ionic interactions in protein binding pockets, contrasting with the analog’s reliance on carbonyl and ether oxygen interactions .

Biological Activity

The compound 3-(benzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine is a thiophene derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Anti-Inflammatory Properties

Thiophene derivatives are known for their anti-inflammatory effects. The compound exhibits significant inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response:

- Inhibition of COX and LOX : Studies have shown that thiophene derivatives can inhibit COX-1 and COX-2 with IC50 values comparable to established anti-inflammatory drugs. For instance, a related thiophene compound demonstrated an IC50 of 29.2 µM against the 5-LOX enzyme, indicating strong anti-inflammatory potential .

- Gene Expression Modulation : In vitro assays have revealed that this compound can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS). This modulation suggests a mechanism where the compound interferes with inflammatory signaling pathways, including NF-ĸB activation .

Anticancer Activity

Recent research highlights the anticancer potential of thiophene derivatives:

- Cytotoxicity Against Cancer Cell Lines : Compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is thought to involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives is closely linked to their chemical structure:

- Key Functional Groups : The presence of specific substituents on the thiophene ring enhances biological activity. For instance, methyl and methoxy groups have been associated with increased potency against inflammatory pathways. The sulfur atom in the thiophene structure also plays a crucial role in enhancing drug-receptor interactions through hydrogen bonding .

Case Study 1: In Vivo Anti-Inflammatory Activity

In a study involving animal models of inflammation induced by carrageenan, a related thiophene derivative exhibited a reduction in paw edema comparable to standard treatments like indomethacin. The compound's administration resulted in approximately 58.46% inhibition of inflammation at a dose of 50 mg/kg .

Case Study 2: Anticancer Efficacy

A series of experiments assessed the anticancer efficacy of thiophene derivatives against various tumor types. One study reported that a structurally similar compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value in the low micromolar range. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways leading to apoptosis .

Table 1: Biological Activities of Thiophene Derivatives

| Compound Name | Activity Type | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Compound A | COX Inhibition | 29.2 µM | Inhibition of arachidonic acid pathway |

| Compound B | LOX Inhibition | 6.0 µM | Modulation of leukotriene synthesis |

| Compound C | Cytotoxicity (MCF-7) | Low µM | Induction of apoptosis |

| Compound D | Cytokine Modulation | 10 µM | Inhibition of NF-ĸB pathway |

Table 2: Structural Features Influencing Activity

| Substituent | Effect on Activity |

|---|---|

| Methyl Group | Increases potency |

| Methoxy Group | Enhances anti-inflammatory effects |

| Sulfur Atom | Improves drug-receptor interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.